molecular formula C10H7N5O2 B14309064 1-[(4-Azidobenzoyl)oxy]-1H-imidazole CAS No. 114567-90-7

1-[(4-Azidobenzoyl)oxy]-1H-imidazole

Cat. No.: B14309064
CAS No.: 114567-90-7
M. Wt: 229.19 g/mol
InChI Key: BDRGWARVCUYSTC-UHFFFAOYSA-N
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Description

1-[(4-Azidobenzoyl)oxy]-1H-imidazole is a compound that features both an azide group and an imidazole ring The azide group is known for its reactivity, particularly in click chemistry, while the imidazole ring is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Azidobenzoyl)oxy]-1H-imidazole typically involves the following steps:

    Formation of 4-azidobenzoic acid: This can be achieved by reacting 4-aminobenzoic acid with sodium nitrite and sodium azide under acidic conditions.

    Esterification: The 4-azidobenzoic acid is then esterified with 1H-imidazole-1-methanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of esterification and azide chemistry would apply. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Azidobenzoyl)oxy]-1H-imidazole can undergo various chemical reactions, including:

    Click Chemistry: The azide group can participate in Huisgen cycloaddition reactions with alkynes to form triazoles.

    Substitution Reactions: The azide group can be replaced by other nucleophiles under suitable conditions.

    Reduction: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.

Common Reagents and Conditions:

    Click Chemistry: Copper(I) catalysts are commonly used.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used.

    Reduction: Triphenylphosphine or other reducing agents.

Major Products:

    Triazoles: Formed via click chemistry.

    Amines: Formed via reduction of the azide group.

Scientific Research Applications

1-[(4-Azidobenzoyl)oxy]-1H-imidazole has several applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Potentially used in bioconjugation techniques to label biomolecules.

    Medicine: Investigated for its potential as a building block in drug design.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Azidobenzoyl)oxy]-1H-imidazole largely depends on the context in which it is used. In click chemistry, the azide group reacts with alkynes to form stable triazole rings. In biological systems, the imidazole ring can interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

    1-[(4-Azidobenzoyl)oxy]-2H-imidazole: Similar structure but with a different position of the imidazole ring.

    4-Azidobenzoic acid: Lacks the imidazole ring but contains the azide group.

    1H-Imidazole-1-methanol: Contains the imidazole ring but lacks the azide group.

Uniqueness: 1-[(4-Azidobenzoyl)oxy]-1H-imidazole is unique due to the combination of the reactive azide group and the biologically active imidazole ring. This dual functionality makes it a versatile compound for various applications in chemistry and biology.

Properties

CAS No.

114567-90-7

Molecular Formula

C10H7N5O2

Molecular Weight

229.19 g/mol

IUPAC Name

imidazol-1-yl 4-azidobenzoate

InChI

InChI=1S/C10H7N5O2/c11-14-13-9-3-1-8(2-4-9)10(16)17-15-6-5-12-7-15/h1-7H

InChI Key

BDRGWARVCUYSTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)ON2C=CN=C2)N=[N+]=[N-]

Origin of Product

United States

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